molecular formula C19H27N3O3 B7430069 N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide

N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide

Cat. No.: B7430069
M. Wt: 345.4 g/mol
InChI Key: PXMKXYHCXFZZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide, also known as AAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AAZ is a heterocyclic compound that contains a morpholine ring and an azepane ring, which are linked by a carboxamide group.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide is not fully understood, but it is believed to involve modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the central nervous system. This compound has been shown to enhance the binding of GABA to its receptors, which results in increased inhibitory activity and decreased neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant effects. This compound has also been shown to have neuroprotective effects, particularly in the context of ischemic stroke. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide is its relatively simple synthesis method, which makes it a cost-effective compound to produce. Additionally, this compound has been shown to have a wide range of potential applications, which makes it a versatile compound for research purposes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, particularly those that involve neuronal dysfunction. Another area of interest is the development of new materials that incorporate this compound, such as polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems.

Synthesis Methods

N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-acetylphenyl isocyanate with morpholine to form N-(4-acetylphenyl)morpholine-4-carboxamide. This intermediate is then reacted with 1,6-diaminohexane to form this compound. The yield of the final product is typically around 60-70%.

Scientific Research Applications

N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and epilepsy. In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its ability to modulate GABA receptors. In materials science, this compound has been explored for its potential use in the development of new materials, such as polymers and coatings.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-morpholin-4-ylazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-15(23)16-4-6-17(7-5-16)20-19(24)22-9-2-3-18(8-10-22)21-11-13-25-14-12-21/h4-7,18H,2-3,8-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMKXYHCXFZZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC(CC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.